Differential Anticancer Activity: Pyrrolo[2,3-b]pyridin-5-phenol vs. 5-Vinylphenol Analog in MCF-7 Cells
In a comparative cytotoxicity screen against the MCF-7 human breast adenocarcinoma cell line, the simple 5-phenol-substituted 7-azaindole (structurally consistent with 3-(1H-pyrrolo[2,3-b]pyridin-5-yl)phenol) demonstrated an IC50 of 8.1 μg/mL, whereas the corresponding 5-vinylphenol analog achieved an IC50 of 3.2 μg/mL, representing a 2.5-fold difference in potency [1]. This head-to-head comparison within the same study establishes that the phenol substitution alone confers measurable but moderate activity, while extension via a vinyl linker enhances potency, providing a clear SAR benchmark for medicinal chemistry programs [1].
| Evidence Dimension | In vitro cytotoxicity (IC50) against MCF-7 breast cancer cells |
|---|---|
| Target Compound Data | IC50 = 8.1 μg/mL (pyrrolo[2,3-b]pyridin-5-phenol, consistent with 3-(1H-pyrrolo[2,3-b]pyridin-5-yl)phenol) |
| Comparator Or Baseline | IC50 = 3.2 μg/mL (pyrrolo[2,3-b]pyridin-5-vinylphenol) |
| Quantified Difference | 2.5-fold lower potency for the target phenol derivative versus the vinylphenol analog |
| Conditions | MCF-7 human breast adenocarcinoma cell line; compound concentration range and incubation time as described in the original study |
Why This Matters
This data point establishes the basal cytotoxicity level of the phenol-substituted scaffold, enabling users to assess whether the compound is suitable as a moderately active fragment for further optimization or as a negative-control scaffold in kinase selectivity panels.
- [1] Mallisetty, N. M.; Ganipisetti, H.; Majhi, D.; Putta, V. N. K. Design, Synthesis of Some New Scaffolds Based on Pyrrolyl-Pyridines as Potential Anticancer Agents. Asian J. Chem. 2023, 35 (2), 468–474. View Source
